molecular formula C26H20N2S B3863259 2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole

2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole

Cat. No. B3863259
M. Wt: 392.5 g/mol
InChI Key: LMZJCYAFQLWTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole, also known as MTIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTIP is a member of the imidazole family and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole is not fully understood, but it is believed to act as a selective antagonist of the dopamine D2 receptor. This receptor is involved in the regulation of dopamine release in the brain, and its dysfunction has been implicated in a variety of neurological disorders. By blocking the D2 receptor, 2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole may help to restore normal dopamine signaling and improve neurological function.
Biochemical and Physiological Effects:
2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective properties, 2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole has also been shown to have antioxidant properties, which may help to protect against oxidative stress and reduce the risk of chronic diseases such as cardiovascular disease and diabetes.

Advantages and Limitations for Lab Experiments

2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole has several advantages for use in lab experiments. It is a potent and selective antagonist of the dopamine D2 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. 2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole is also relatively easy to synthesize and is commercially available, which makes it accessible to researchers. However, there are also some limitations to the use of 2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, the mechanism of action of 2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole. One area of interest is the development of more potent and selective D2 receptor antagonists. These compounds may have even greater therapeutic potential for the treatment of neurological disorders and cancer. Another area of interest is the study of the long-term effects of 2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole on neurological function and cancer progression. Finally, the development of new methods for synthesizing 2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole may help to improve its accessibility and reduce its cost, which could make it more widely available for research and therapeutic purposes.
Conclusion:
In conclusion, 2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-tumor and neuroprotective properties, as well as anti-inflammatory and antioxidant effects. While there are some limitations to its use in lab experiments, 2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole remains a valuable tool for studying the role of the dopamine D2 receptor in various biological processes. Future research on 2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole may lead to the development of new and more effective treatments for cancer and neurological disorders.

Scientific Research Applications

2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. 2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, 2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(4-methylsulfanylphenyl)-5-naphthalen-1-yl-4-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2S/c1-29-21-16-14-20(15-17-21)26-27-24(19-9-3-2-4-10-19)25(28-26)23-13-7-11-18-8-5-6-12-22(18)23/h2-17H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZJCYAFQLWTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole
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2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole
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2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole
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2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole
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2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole
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2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole

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